molecular formula C21H20BrNO3 B5341064 2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol

Cat. No.: B5341064
M. Wt: 414.3 g/mol
InChI Key: MTRDFBYKRALGGB-CSKARUKUSA-N
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Description

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a bromo-diethoxyphenyl group and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4,5-diethoxybenzaldehyde and 8-hydroxyquinoline.

    Condensation Reaction: The aldehyde group of 3-bromo-4,5-diethoxybenzaldehyde undergoes a condensation reaction with the amino group of 8-hydroxyquinoline in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its quinoline core structure is known to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to the modulation of various biological processes. For example, its anticancer activity may be attributed to its ability to intercalate into DNA and inhibit topoisomerase enzymes, thereby preventing DNA replication and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-ol
  • 2-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-amine
  • 2-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]quinolin-8-thiol

Uniqueness

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties compared to its dimethoxy analogs

Properties

IUPAC Name

2-[(E)-2-(3-bromo-4,5-diethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c1-3-25-19-13-14(12-17(22)21(19)26-4-2)8-10-16-11-9-15-6-5-7-18(24)20(15)23-16/h5-13,24H,3-4H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRDFBYKRALGGB-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)Br)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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